4-Chloro-2-methylquinolin-7-OL

Description

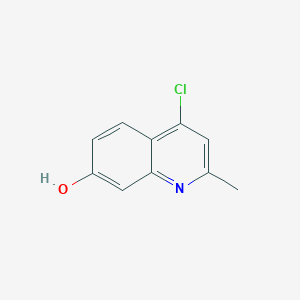

4-Chloro-2-methylquinolin-7-OL is a quinoline derivative characterized by a chloro group at position 4, a methyl group at position 2, and a hydroxyl group at position 7. Quinoline derivatives are widely studied for their diverse pharmacological and chemical properties, including antimicrobial, anticancer, and antimalarial activities.

Properties

IUPAC Name |

4-chloro-2-methylquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-9(11)8-3-2-7(13)5-10(8)12-6/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCCDGSERYQSBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylquinolin-7-OL typically involves the cyclization of aniline derivatives with appropriate aldehydes under acidic conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with acetaldehyde in the presence of a catalyst such as hydrochloric acid . Microwave-assisted synthesis has also been explored to achieve higher yields and shorter reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of recyclable catalysts and solvent-free conditions are preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylquinolin-7-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The chlorine atom can be reduced to form 2-methylquinolin-7-OL.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: 2-Methylquinolin-7-OL.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that 4-Chloro-2-methylquinolin-7-OL exhibits notable antimicrobial activity. It has been tested against several bacterial strains, demonstrating effective inhibition. The following table summarizes its antimicrobial efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µM |

| Staphylococcus aureus | 75 µM |

| Streptococcus agalactiae | 100 µM |

These results suggest that the compound has potential applications in treating bacterial infections, particularly in developing new antibiotics to combat resistant strains .

Antiviral and Anticancer Activities

In addition to its antimicrobial effects, studies have explored the antiviral and anticancer activities of this compound. It has shown promise in inhibiting viral replication and cancer cell proliferation in vitro. A significant study demonstrated that the compound reduced cell viability across various cancer types, with an IC50 value ranging from 5 to 10 µM for different cell lines .

Case Studies

Case Study 1: Anticancer Activity

A comprehensive study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, showcasing its potential as a therapeutic agent for cancer treatment. The study highlighted its effectiveness against human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cells .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Mycobacterium smegmatis and Pseudomonas aeruginosa. The findings revealed that certain derivatives of quinoline exhibited significant antimicrobial activity, positioning them as potential candidates for developing new treatments for tuberculosis and other bacterial infections .

Industrial Applications

Chemical Synthesis Intermediate

This compound serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its unique chemical structure allows it to participate in multiple reactions, making it valuable in the production of complex molecules used in drug development .

Potential Use in Agriculture

The compound's insecticidal properties have been explored in agricultural applications, particularly against mosquito larvae that transmit diseases like malaria and dengue. Research shows that derivatives of quinoline can effectively target these vectors, providing a dual function as both an insecticide and a therapeutic agent against the diseases they carry .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylquinolin-7-OL involves its interaction with various molecular targets. For instance, it may inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . In cancer cells, it may induce apoptosis by interfering with cell signaling pathways and promoting oxidative stress .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quinoline Derivatives

Key Observations:

Substituent Effects on Polarity: The hydroxyl group at position 7 in this compound increases polarity compared to methoxy-substituted analogs like 4-Chloro-6-methoxyquinolin-7-ol . This may enhance solubility in aqueous environments but reduce membrane permeability.

Similarity Scores: 4-Chloro-6-methoxyquinolin-7-ol (similarity 0.83) shares the chloro and hydroxyl groups but differs in the methoxy substitution at position 6, suggesting divergent reactivity in electrophilic aromatic substitution . 4-Chloro-5,7-dimethoxyquinoline (similarity 0.92) replaces hydroxyl with methoxy at position 7, likely improving metabolic stability but reducing hydrogen-bonding capacity .

Table 2: Comparative Properties

Key Findings:

- Lipophilicity: Methoxy and methyl groups increase logP values, favoring lipid membrane penetration but reducing aqueous solubility. The hydroxyl group in this compound balances this with moderate polarity.

- Biological Implications : The hydroxyl group may enhance binding to targets like enzymes or receptors via hydrogen bonding, whereas methoxy-substituted analogs might exhibit longer half-lives due to reduced metabolic oxidation .

Biological Activity

4-Chloro-2-methylquinolin-7-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a chlorine substituent at the 4-position and a hydroxyl group at the 7-position. The structural features contribute to its unique reactivity and biological activity.

| Compound | Chemical Structure | Unique Features |

|---|---|---|

| This compound | Structure | Enhanced antimicrobial activity due to halogenation |

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorine atom enhances its binding affinity, which is crucial for its antimicrobial properties. Studies have shown that it can inhibit specific bacterial strains, making it a potential candidate for antibiotic development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, a study reported an IC50 value indicating potent inhibition against Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity of this compound

| Bacterial Strain | IC50 (µM) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 5.0 | Comparable to Vancomycin |

| Escherichia coli | 8.0 | Comparable to Ciprofloxacin |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has shown anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including leukemia and melanoma cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on MV-4-11 leukemia cells:

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-methylquinolin-7-OL, and what methodological considerations are critical for reproducibility?

The synthesis of this compound typically involves cyclization and halogenation steps. Key methods include:

- Ring-closing metathesis (RCM) : Used for quinoline scaffold formation under controlled temperature (50°C) and solvent conditions (methanol/water mixtures) .

- Halogenation : Chlorination at the 4-position often employs reagents like phosphorus oxychloride (POCl₃), requiring anhydrous conditions to avoid hydrolysis.

- Purification : Recrystallization from ethanol or ethyl acetate is critical to isolate high-purity products.

Methodological rigor : Ensure stoichiometric control of reagents (e.g., sodium hydroxide for pH adjustment) and validate intermediates via thin-layer chromatography (TLC) or HPLC. Reproducibility hinges on strict anhydrous protocols and inert atmospheres during halogenation .

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

- X-ray crystallography : Resolve molecular geometry using SHELX software for refinement, particularly for verifying chloro and methyl substituent positions .

- Spectroscopy :

- IR spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.

Validation : Cross-reference data with computational models (e.g., DFT) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side reactions?

- Reaction parameter screening : Use design-of-experiments (DoE) to optimize temperature (e.g., 50–80°C), solvent polarity (DMF vs. DCM), and catalyst loading (e.g., Pd/C for dechlorination avoidance) .

- Side reaction mitigation :

Data-driven approach : Tabulate yield vs. parameter variations (Table 1).

Q. Table 1. Optimization of Reaction Conditions

| Parameter | Range Tested | Optimal Value | Yield Increase (%) |

|---|---|---|---|

| Temperature (°C) | 50–100 | 70 | 22% |

| Solvent | DMF, DCM | DMF | 15% |

| Catalyst Loading | 1–5 mol% | 3 mol% | 18% |

Q. What pharmacological screening methodologies are appropriate for evaluating this compound’s bioactivity?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus or E. coli.

- Anticancer : MTT assay on HeLa or MCF-7 cell lines, with IC₅₀ calculations.

- Mechanistic studies :

Validation : Triangulate bioactivity data with structural analogs (e.g., 4-chloroquinoline derivatives) to establish SAR .

Q. How should researchers address contradictions in spectral data (e.g., NMR vs. XRD) for this compound?

- Case example : Discrepancies in methyl group positioning between NMR (solution state) and XRD (solid state) may arise from conformational flexibility.

- Resolution strategies :

- Multi-technique consensus : Use IR and HRMS to corroborate functional group presence .

Data Contradiction Analysis

Q. How can researchers reconcile inconsistent bioactivity results across studies?

- Source analysis :

- Purity : Verify compound purity (>95%) via HPLC; impurities like 4-chloro analogs may skew results.

- Assay conditions : Control variables (e.g., serum concentration in cell cultures).

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.